(4-Amino-1-piperidinyl)acetic acid dihydrochloride (4-Amino-1-piperidinyl)acetic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 90271-02-6
VCID: VC2925577
InChI: InChI=1S/C7H14N2O2.2ClH/c8-6-1-3-9(4-2-6)5-7(10)11;;/h6H,1-5,8H2,(H,10,11);2*1H
SMILES: C1CN(CCC1N)CC(=O)O.Cl.Cl
Molecular Formula: C7H16Cl2N2O2
Molecular Weight: 231.12 g/mol

(4-Amino-1-piperidinyl)acetic acid dihydrochloride

CAS No.: 90271-02-6

Cat. No.: VC2925577

Molecular Formula: C7H16Cl2N2O2

Molecular Weight: 231.12 g/mol

* For research use only. Not for human or veterinary use.

(4-Amino-1-piperidinyl)acetic acid dihydrochloride - 90271-02-6

Specification

CAS No. 90271-02-6
Molecular Formula C7H16Cl2N2O2
Molecular Weight 231.12 g/mol
IUPAC Name 2-(4-aminopiperidin-1-yl)acetic acid;dihydrochloride
Standard InChI InChI=1S/C7H14N2O2.2ClH/c8-6-1-3-9(4-2-6)5-7(10)11;;/h6H,1-5,8H2,(H,10,11);2*1H
Standard InChI Key CAYADDNYDWMYBB-UHFFFAOYSA-N
SMILES C1CN(CCC1N)CC(=O)O.Cl.Cl
Canonical SMILES C1CN(CCC1N)CC(=O)O.Cl.Cl

Introduction

Chemical Structure and Properties

(4-Amino-1-piperidinyl)acetic acid dihydrochloride is a piperidine derivative characterized by an amino group at the 4-position of the piperidine ring and an acetic acid moiety attached to the nitrogen atom at position 1. The compound exists as a dihydrochloride salt, which enhances its water solubility compared to the free base form.

Basic Chemical Information

The essential chemical data for this compound is summarized in Table 1:

PropertyValue
Chemical FormulaC₇H₁₆Cl₂N₂O₂
Average Molecular Weight231.117 g/mol
Monoisotopic Mass230.058883
CAS Numbers90271-02-6, 805179-70-8
IUPAC Name2-(4-aminopiperidin-1-yl)acetic acid;dihydrochloride
Standard InChIInChI=1S/C7H14N2O2.2ClH/c8-6-1-3-9(4-2-6)5-7(10)11;;/h6H,1-5,8H2,(H,10,11);2*1H
Standard InChIKeyCAYADDNYDWMYBB-UHFFFAOYSA-N
SMILES NotationC1CN(CCC1N)CC(=O)O.Cl.Cl

The structural features of this compound include a piperidine ring with an amino group at the 4-position and an acetic acid moiety attached to the nitrogen at position 1. The presence of two chloride counter-ions indicates its salt form as a dihydrochloride .

Physical and Chemical Properties

The physical state of (4-Amino-1-piperidinyl)acetic acid dihydrochloride is typically a white to off-white crystalline solid. As a dihydrochloride salt, it exhibits enhanced water solubility compared to its free base form, making it suitable for various aqueous applications in research settings. The compound contains both basic (amino group) and acidic (carboxylic acid) functionalities, providing it with amphoteric properties.

Synthesis and Preparation Methods

The synthesis of (4-Amino-1-piperidinyl)acetic acid dihydrochloride involves a multi-step process, beginning with the preparation of the parent compound followed by salt formation.

Synthetic Routes

The preparation of (4-Amino-1-piperidinyl)acetic acid dihydrochloride typically follows this general pathway:

  • Synthesis of the parent compound, (4-aminopiperidin-1-yl)acetic acid

  • Formation of the dihydrochloride salt by treatment with hydrochloric acid

For the parent compound synthesis, various methods may be employed, including:

  • Nucleophilic substitution reactions between 4-aminopiperidine and haloacetic acids (such as chloroacetic or bromoacetic acid)

  • Strecker synthesis involving a piperidone derivative with ammonia and a cyanide source

Reaction Conditions

The reaction typically takes place under controlled conditions:

  • The nucleophilic substitution reaction between 4-aminopiperidine and a haloacetic acid is often conducted in the presence of a base (such as sodium hydroxide or triethylamine) to neutralize the hydrogen halide formed during the reaction.

  • The reaction medium typically involves polar solvents such as water, methanol, or ethanol to facilitate dissolution of the reactants.

  • The salt formation step involves the addition of hydrochloric acid to the free base in an appropriate solvent, followed by isolation of the precipitated dihydrochloride salt.

Applications in Research

(4-Amino-1-piperidinyl)acetic acid dihydrochloride has several potential applications in scientific research, particularly in medicinal chemistry and pharmaceutical development.

Structural Relationship to Other Compounds

(4-Amino-1-piperidinyl)acetic acid dihydrochloride shares structural similarities with other piperidine derivatives that have established roles in medicinal chemistry and pharmaceutical research.

Comparison with Related Compounds

Table 3 compares the subject compound with structurally related molecules:

CompoundStructural RelationshipNotable Differences
(2,6-Dimethylpiperidin-1-yl)acetic acid hydrochlorideContains same piperidine-acetic acid core structureHas methyl groups at 2,6-positions instead of amino group at 4-position
2-(4-Amino-1-methylpiperidin-4-yl)acetic acidContains similar piperidine core with amino groupDifferent position of acetic acid moiety and methyl substitution
4-Amino-1-methylpiperidineSimpler structure lacking acetic acid groupContains methyl group instead of acetic acid group

These structural relationships highlight the diversity of piperidine-based compounds and suggest potential for shared or divergent biological activities based on their substitution patterns .

SupplierCatalog NumberQuantityPrice (USD)Purity
Aladdin ScientificA481460-1g1g$689.90Reagent Grade
Chembridge CorporationNot specified1g$105.13Not specified

This significant price variation suggests differences in manufacturing processes, purity levels, or marketing strategies among suppliers .

Research Gap Analysis

Despite its commercial availability and potential applications, there appears to be a significant gap in published research specifically focusing on (4-Amino-1-piperidinyl)acetic acid dihydrochloride.

Future Research Directions

The compound's structural features suggest potential for future research in:

  • Development of novel enzyme inhibitors, particularly those targeting neurological pathways

  • Creation of peptidomimetic compounds using the piperidine scaffold

  • Investigation of the compound's activity against specific disease targets

Analytical Methods and Characterization

The characterization of (4-Amino-1-piperidinyl)acetic acid dihydrochloride typically involves a combination of analytical techniques to confirm its identity, purity, and structural features.

Spectroscopic Analysis

Common spectroscopic methods used for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structural elements of the compound, particularly the piperidine ring, amino group, and acetic acid moiety.

  • Mass Spectrometry: Techniques such as field desorption mass spectrometry can verify the molecular weight and fragmentation pattern .

  • Infrared Spectroscopy: Can identify functional groups such as the amino group, carboxylic acid, and N-H bonds.

Chromatographic Methods

For purity assessment and identification, chromatographic techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative identification and quantitative purity assessment.

  • Liquid Chromatography with Electrochemical Detection (LC/EC): Particularly useful for detecting metabolites and related compounds, as demonstrated in studies of similar compounds .

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